2-(4-Chloropyrimidin-2-yl)acetonitrile
Description
2-(4-Chloropyrimidin-2-yl)acetonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position and an acetonitrile group at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . Its reactivity is influenced by the electron-withdrawing chlorine substituent, which enhances electrophilic character at specific positions on the pyrimidine ring.
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
2-(4-chloropyrimidin-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-4-9-6(10-5)1-3-8/h2,4H,1H2 |
InChI Key |
OCOCAPZSPBKWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyrimidin-2-yl)acetonitrile typically involves the reaction of 4-chloropyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the chloropyrimidine .
Industrial Production Methods
Industrial production methods for 2-(4-Chloropyrimidin-2-yl)acetonitrile may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloropyrimidin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(4-aminopyrimidin-2-yl)acetonitrile .
Scientific Research Applications
2-(4-Chloropyrimidin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloropyrimidin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers: Positional Variations
2-(2-Chloropyrimidin-4-yl)acetonitrile (CAS: 1261744-41-5)
- Structure : Chlorine at the 2-position of the pyrimidine ring; acetonitrile at the 4-position.
- Molecular Formula : C₆H₄ClN₃ (molar mass: 153.57 g/mol) .
- Physicochemical Properties :
- Key Differences : The positional isomerism alters electronic distribution, affecting reactivity. The 2-chloro substituent may reduce steric hindrance compared to the 4-chloro isomer, influencing binding interactions in biological systems.
2-(4-Chloropyridin-2-yl)acetonitrile (CAS: 1000515-40-1)
Functional Group Variations
2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (CAS: 1219483-61-0)
- Structure : Trifluoromethyl (-CF₃) group at the 4-position of the pyrimidine ring.
- Molecular Formula : C₇H₄F₃N₃ (molar mass: 187.12 g/mol) .
- Physicochemical Properties :
- Key Differences : The -CF₃ group is more electronegative and bulkier than -Cl, enhancing lipophilicity and metabolic stability. This substitution is advantageous in drug design for improving membrane permeability .
2-[[4-[(4-Methoxyphenyl)amino]-6-methyl-2-pyrimidinyl]thio]acetonitrile (CAS: 56605-22-2)
- Structure: Thioether linkage and methoxyphenylamino substituent on the pyrimidine ring.
- Molecular Formula : C₁₄H₁₄N₄OS (molar mass: 298.36 g/mol) .
- Key Differences : The thioether group introduces sulfur, which can participate in unique redox reactions and coordinate with metal ions. The methoxyphenyl group adds steric bulk and aromatic interactions .
Physicochemical and Electronic Properties
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